7-(S)-Buprenorphine

stereochemistry-activity relationship enantiomer potency in vivo pharmacology

7-(S)-Buprenorphine (CAS 152610-73-6), systematically designated (4R,4aS,6S,7R,7aR,12bS)-3-(cyclopropylmethyl)-6-((S)-2-hydroxy-3,3-dimethylbutan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol, is a semi-synthetic opioid derived from thebaine that embodies the precise (S)-configuration at the 7-position side chain tertiary alcohol essential for pharmacological activity. This stereochemically defined compound serves as both a high-purity analytical reference standard for impurity profiling during pharmaceutical manufacturing and as a critical tool for structure-activity relationship (SAR) studies distinguishing the pharmacologically active (S)-enantiomer from its inactive (R)-counterpart.

Molecular Formula C29H41NO4
Molecular Weight 467.6 g/mol
Cat. No. B13438480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(S)-Buprenorphine
Molecular FormulaC29H41NO4
Molecular Weight467.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O
InChIInChI=1S/C29H41NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3/t20-,21+,24+,26?,27+,28-,29+/m0/s1
InChIKeyRMRJXGBAOAMLHD-LXXVBGBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(S)-Buprenorphine Reference Standard for Analytical and Pharmacological Differentiation in Opioid Research and Quality Control


7-(S)-Buprenorphine (CAS 152610-73-6), systematically designated (4R,4aS,6S,7R,7aR,12bS)-3-(cyclopropylmethyl)-6-((S)-2-hydroxy-3,3-dimethylbutan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol, is a semi-synthetic opioid derived from thebaine that embodies the precise (S)-configuration at the 7-position side chain tertiary alcohol essential for pharmacological activity [1]. This stereochemically defined compound serves as both a high-purity analytical reference standard for impurity profiling during pharmaceutical manufacturing and as a critical tool for structure-activity relationship (SAR) studies distinguishing the pharmacologically active (S)-enantiomer from its inactive (R)-counterpart .

Why 7-(S)-Buprenorphine Cannot Be Substituted by Generic Buprenorphine or Its Metabolites in Critical Analytical and Pharmacological Applications


The pharmacological and analytical identity of buprenorphine is exquisitely dependent on the (S)-stereochemistry at the C7 side chain; the (+)- or (R)-enantiomer exhibits dramatically reduced biological activity, with over 100-fold lower potency in vivo [1]. Furthermore, the primary metabolite norbuprenorphine diverges fundamentally from the parent compound in receptor functional selectivity—acting as a full δ-opioid agonist where buprenorphine is inactive—and is approximately 10-fold more potent as a respiratory depressant [2][3]. These stereochemical and metabolic distinctions mean that procurement of an undefined mixture, generic buprenorphine, or a metabolite proxy cannot substitute for verified 7-(S)-Buprenorphine in structure-activity studies, impurity quantification, or receptor pharmacology assays.

Quantitative Differentiation Evidence for 7-(S)-Buprenorphine Versus Closest Analogs, Metabolites, and In-Class Comparators


Enantiomer-Specific In Vivo Potency: (S)-Buprenorphine vs. (R)-Buprenorphine in Cocaine Lethality Protection

The (S)-enantiomer of buprenorphine (i.e., 7-(S)-Buprenorphine) produced dose-dependent protection against cocaine-induced lethality in mice at 0.3–3.0 mg/kg, whereas the (+)- or (R)-enantiomer failed to confer any protection even at doses exceeding 100 times the lowest effective dose of the (S)-enantiomer [1]. This stereochemical requirement was further validated by the absence of protection in CXBK mice deficient in mu-opioid receptors, confirming that the (S)-configuration is essential for mu-receptor-mediated pharmacology.

stereochemistry-activity relationship enantiomer potency in vivo pharmacology

Delta-Opioid Receptor Functional Selectivity: Buprenorphine vs. Norbuprenorphine in [35S]GTPγS Binding Assays

In [35S]GTPγS functional binding assays using CHO cells stably transfected with the human δ-opioid receptor, norbuprenorphine acted as a potent full agonist, whereas 7-(S)-Buprenorphine exhibited no detectable agonist activity and instead antagonized the actions of both norbuprenorphine and the selective δ-agonist DPDPE [1]. At the ORL1 (NOP) receptor, norbuprenorphine was a full agonist with low potency, while 7-(S)-Buprenorphine was a potent partial agonist, demonstrating a complete qualitative divergence in functional activity at two distinct receptor subtypes.

delta-opioid receptor functional selectivity GTPγS binding assay

Respiratory Depression Safety Margin: Buprenorphine vs. Norbuprenorphine In Vivo Potency Ratio

Intravenous infusion studies in rats demonstrated that norbuprenorphine is approximately 10 times more potent than 7-(S)-Buprenorphine in inducing respiratory depression, as measured by changes in respiratory rate and arterial pCO₂ levels [1]. Notably, 7-(S)-Buprenorphine exhibited a ceiling effect on respiratory depression—respiratory rate did not decrease further within the 1–3 mg/kg dose range—whereas norbuprenorphine produced dose-dependent respiratory suppression without a ceiling [2]. This distinction was corroborated in human studies showing that a lower buprenorphine/norbuprenorphine plasma ratio was predictive of clinically significant respiratory depression (mean ratio 1.7 for sublingual vs. 3.4 for lyophilized formulation, p < 0.0001) [3].

respiratory depression safety pharmacology metabolite toxicity

Mu-Opioid Receptor Binding Affinity: Buprenorphine vs. Naltrexone Differentiation

7-(S)-Buprenorphine binds to the human mu-opioid receptor with a Ki of 0.52 ± 0.03 nM, compared to naltrexone's Ki of 0.89 ± 0.27 nM, representing approximately 1.7-fold higher affinity [1]. At the kappa-opioid receptor, the affinity differential is substantially larger: 7-(S)-Buprenorphine Ki = 0.47 ± 0.05 nM versus naltrexone Ki = 20.2 ± 1.9 nM, an approximately 43-fold difference [1]. Even more striking is the delta-opioid receptor comparison: 7-(S)-Buprenorphine Ki = 1.17 ± 0.44 nM versus naltrexone Ki = 64.1 ± 1.9 nM, representing an approximately 55-fold higher affinity [1]. When measured in rat brain membrane preparations, 7-(S)-Buprenorphine exhibits Ki values of 0.08 ± 0.02 nM (mu), 0.42 ± 0.04 nM (delta), and 0.11 ± 0.05 nM (kappa), demonstrating sub-nanomolar affinity across all three classical opioid receptors [2].

mu-opioid receptor binding affinity Ki comparison

Analytical Impurity Quantification: 7-β-Epimer Levels in Buprenorphine Manufacturing

During the synthesis of buprenorphine, the 7-β-epimer (the stereochemical impurity at the C7 position corresponding to the undesired epimer of 7-(S)-Buprenorphine) is formed as a process impurity at levels consistently around 0.19 wt% under standard manufacturing conditions [1]. The patent literature explicitly identifies that crystallization processes are optimized to remove 'substantially all of the 7-β-epimer impurities' [2], underscoring that the stereochemical purity of the C7 side chain is a critical quality attribute requiring authenticated 7-(S)-Buprenorphine reference standards for accurate quantification.

impurity profiling stereochemical purity pharmaceutical analysis

Metabolite Affinity Divergence: Buprenorphine-3-Glucuronide Mu-Opioid Receptor Affinity vs. Parent Compound

The phase II metabolite buprenorphine-3-glucuronide (B3G) displays a Ki of 4.9 ± 2.7 pM at the human mu-opioid receptor, representing an affinity approximately 16-fold higher than that of 7-(S)-Buprenorphine itself (Ki = 0.08 nM = 80 pM) [1][2]. However, despite this exceptional binding affinity, B3G exhibited only a small antinociceptive effect at the dose tested in mice, and showed affinity for δ (Ki = 270 nM) and nociceptin (Ki = 36 μM) but not κ receptors—a selectivity profile distinct from the parent compound, which binds with high affinity to all three classical opioid receptors [1]. In contrast, the alternative glucuronide metabolite norbuprenorphine-3-glucuronide had no affinity for μ or δ receptors, binding only to κ (Ki = 300 ± 0.5 nM) and nociceptin (Ki = 18 ± 0.2 μM) receptors.

metabolite pharmacology glucuronide conjugate mu-opioid receptor affinity

High-Value Application Scenarios for 7-(S)-Buprenorphine Based on Verified Differentiation Evidence


Stereochemical Purity Verification and 7-β-Epimer Quantification in ANDA Filings

Pharmaceutical manufacturers pursuing Abbreviated New Drug Applications (ANDAs) for generic buprenorphine products require a certified 7-(S)-Buprenorphine reference standard to quantify the 7-β-epimer impurity, which is present at approximately 0.19 wt% in crude synthesis product. The validated analytical methods specified by the USP and EP mandate chromatographic resolution of the (S)- and (R)-epimers, and the >100-fold potency difference between enantiomers [7] means that impurity levels must be rigorously controlled to ensure bioequivalence. 7-(S)-Buprenorphine reference standards supplied with full characterization data (NMR, MS, HPLC purity) and traceability to pharmacopeial standards are essential for method validation and QC release testing [8].

Opioid Receptor Structure-Activity Relationship (SAR) Studies Requiring Stereochemically Defined Probes

Academic and industrial laboratories investigating opioid receptor pharmacology need stereochemically pure 7-(S)-Buprenorphine as a pharmacological probe, because the (R)-enantiomer is inactive in mu-opioid receptor-mediated assays [7]. The compound's unique receptor signature—partial agonism at mu and kappa receptors with high affinity (Ki = 0.08–0.52 nM at mu), antagonist activity at delta receptors, and partial agonism at ORL1 (NOP) receptors [3]—makes it irreplaceable for studies dissecting the contributions of individual receptor subtypes to buprenorphine's complex in vivo profile. Metabolites such as norbuprenorphine cannot substitute, as they display diametrically opposite functional activity at delta receptors (full agonism vs. antagonist) [4].

Respiratory Safety Pharmacology Studies Differentiating Parent Compound from Metabolite Toxicity

Safety pharmacologists evaluating opioid-induced respiratory depression must employ 7-(S)-Buprenorphine of verified identity because norbuprenorphine is approximately 10-fold more potent as a respiratory depressant [7]. In vivo study designs that measure respiratory rate and arterial blood gases require assurance that the administered compound is free of norbuprenorphine contamination. Furthermore, the buprenorphine/norbuprenorphine plasma ratio serves as a predictive biomarker for respiratory depression risk in clinical studies, with ratios below 1.7 associated with significant oxygen desaturation [8]. Procurement of high-purity 7-(S)-Buprenorphine reference material is essential for calibrating bioanalytical LC-MS/MS methods used to monitor this ratio.

Metabolite Contribution Studies Requiring Authentic Parent Compound as Analytical Reference

Investigations into the pharmacological contribution of buprenorphine metabolites—including buprenorphine-3-glucuronide (Ki = 4.9 pM at mu) and norbuprenorphine-3-glucuronide (Ki = 300 nM at kappa)—require 7-(S)-Buprenorphine as the analytically authenticated parent calibrator [7]. Because these glucuronide conjugates exhibit receptor selectivity profiles distinct from the parent (e.g., B3G has no kappa receptor affinity), accurate quantification of parent-to-metabolite ratios in biological matrices is essential for interpreting pharmacodynamic data. 7-(S)-Buprenorphine reference standards validated for LC-MS/MS method development ensure reliable determination of metabolic conversion ratios across species and experimental conditions [8].

Quote Request

Request a Quote for 7-(S)-Buprenorphine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.